2,3-Bis(methylthio)-1,4-naphthalenedione is a 1,4-naphthoquinone derivative characterized by the presence of two methylthio groups at positions 2 and 3 of the naphthalene ring. This compound is a secondary metabolite isolated from the venom of the scorpion Diplocentrus melici upon exposure to air. [] While initial extractions from the venom yielded extremely small quantities, synthetic pathways have been developed to produce sufficient amounts for further research. [] 2,3-Bis(methylthio)-1,4-naphthalenedione has shown significant antimicrobial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant strains. [] This property makes it a potential candidate for developing new therapies against tuberculosis.
2,3-Bis(methylthio)-1,4-naphthalenedione was successfully synthesized in the laboratory from commercially available precursors. [] While the specific details of the synthetic pathway are not provided in the available literature, this development has allowed for the production of sufficient quantities for crystallization and biological assays. []
The molecular structure of 2,3-bis(methylthio)-1,4-naphthalenedione has been elucidated using a variety of NMR (Nuclear Magnetic Resonance) and mass spectrometry experiments. [] The compound's structure is characterized by a cyclohexa-2,5-diene-1,4-dione core, with a methoxy group at position 5 and two methylthio groups at positions 2 and 3. []
2,3-Bis(methylthio)-1,4-naphthalenedione is described as a blue compound. [] This color is characteristic of many 1,4-naphthoquinone derivatives. Information regarding other physical and chemical properties, such as melting point, boiling point, solubility, and stability, is not available in the current research.
2,3-Bis(methylthio)-1,4-naphthalenedione exhibits significant antimicrobial activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. [] This activity is comparable to commercially available antibiotics used against these pathogens. [] In vivo studies using mouse models of multidrug-resistant tuberculosis infection demonstrated a significant decrease in pulmonary bacillary loads and tissue damage after 2 months of treatment with the compound. [] These results highlight its potential as a lead compound for developing new therapies against tuberculosis, particularly in the context of rising drug resistance.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: